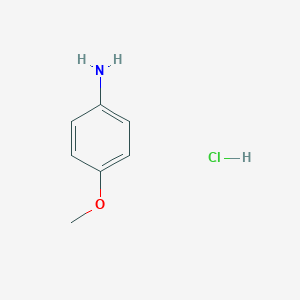

p-Anisidine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYJLACQFYZHCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO.ClH, C7H10ClNO | |

| Record name | P-ANISIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104-94-9 (Parent) | |

| Record name | p-Anisidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020265978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3020093 | |

| Record name | p-Anisidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grayish-black crystalline solid or brown crystals. (NTP, 1992) | |

| Record name | P-ANISIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | P-ANISIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

20265-97-8 | |

| Record name | P-ANISIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, 4-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20265-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Anisidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020265978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-methoxy-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Anisidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-anisidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-ANISIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C4R75N8VG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

457 °F (NTP, 1992) | |

| Record name | P-ANISIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of p-Anisidine Hydrochloride from p-Nitroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of p-anisidine (B42471) hydrochloride from p-nitroanisole, a critical transformation in the production of various pharmaceuticals, dyes, and other fine chemicals. This document details the prevalent synthetic methodologies, including catalytic hydrogenation and chemical reduction, offering in-depth experimental protocols for each. Quantitative data is systematically presented in tabular format to facilitate comparison of different synthetic routes. Furthermore, this guide includes visualizations of the synthetic workflow and reaction pathways, along with essential safety information, to equip researchers with the knowledge required for the safe and efficient execution of this synthesis.

Introduction

p-Anisidine and its hydrochloride salt are valuable intermediates in the chemical and pharmaceutical industries. The synthesis of p-anisidine hydrochloride primarily involves the reduction of the nitro group of p-nitroanisole to an amine, followed by the formation of the hydrochloride salt. The choice of reduction methodology is crucial and is often dictated by factors such as substrate sensitivity, desired yield and purity, cost, and environmental considerations. This guide will explore the most common and effective methods for this transformation: catalytic hydrogenation and the Béchamp reduction using metals in an acidic medium.

Synthetic Methodologies

The conversion of p-nitroanisole to p-anisidine is a fundamental reduction reaction in organic synthesis. The subsequent reaction with hydrochloric acid affords the corresponding hydrochloride salt.[1]

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency, selectivity, and the generation of water as the primary byproduct, rendering it an environmentally benign technique.[2] Various catalysts can be employed for this purpose, with palladium on carbon (Pd/C), Raney nickel, and ruthenium-based catalysts being the most common.

Reaction Pathway:

Figure 1: General scheme for the synthesis of this compound.

This protocol is adapted from a study on the liquid-phase hydrogenation of p-nitroanisole.[3]

Materials:

-

p-Nitroanisole

-

Raney-RuNiC catalyst (containing 20 wt% Ru)

-

Tetrahydrofuran (THF), analytical grade

-

Hydrogen gas (99.99% purity)

-

Stainless steel autoclave (70 mL) with magnetic stirring

-

Gas chromatograph (GC) for analysis

Procedure:

-

Charge the stainless steel autoclave with 5 g of p-nitroanisole, 0.65 g of Raney-RuNiC catalyst, and 15 mL of THF.

-

Seal the autoclave and purge with hydrogen gas.

-

Heat the autoclave to the desired temperature (e.g., 100°C) while stirring.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 1.5 MPa).

-

Maintain the reaction under these conditions for the specified time (e.g., until hydrogen uptake ceases or for a predetermined duration).

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

The resulting solution of p-anisidine in THF can be further processed to obtain the hydrochloride salt.

Formation of this compound:

-

To the filtrate containing p-anisidine, add concentrated hydrochloric acid dropwise with stirring until the precipitation of this compound is complete. The reaction is exothermic and should be cooled in an ice bath.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether or ethanol (B145695) to remove any unreacted starting material and soluble impurities.

-

Dry the this compound product under vacuum.

Béchamp Reduction

The Béchamp reduction, which traditionally uses iron filings in the presence of an acid, is a classical and cost-effective method for the reduction of aromatic nitro compounds.[4] Tin metal in hydrochloric acid can also be used and is a common alternative. This method is particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning or other functional group sensitivities.

This protocol is a general procedure for the Béchamp reduction adapted for the synthesis of p-anisidine.

Materials:

-

p-Nitroanisole

-

Iron filings (fine powder)

-

Concentrated hydrochloric acid

-

Methanol (B129727) or Ethanol

-

Sodium hydroxide (B78521) solution (e.g., 20% w/v)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place p-nitroanisole and methanol.

-

Add a small portion of concentrated hydrochloric acid and heat the mixture to reflux.

-

Gradually add iron filings to the refluxing mixture in small portions. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.

-

After the addition of iron is complete, continue to reflux the mixture with stirring for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and make it strongly alkaline by the slow addition of a concentrated sodium hydroxide solution. This will precipitate iron hydroxides.

-

Filter the mixture to remove the iron sludge. Wash the filter cake with methanol or the extraction solvent.

-

Combine the filtrate and the washings. The p-anisidine can be isolated by extraction with a suitable organic solvent like diethyl ether.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude p-anisidine.

Formation and Purification of this compound:

-

Dissolve the crude p-anisidine in a suitable solvent such as ethanol or diethyl ether.

-

Slowly add a solution of hydrogen chloride in the same solvent or bubble dry hydrogen chloride gas through the solution until precipitation is complete.

-

Collect the precipitated this compound by filtration.

-

The crude product can be purified by recrystallization. A mixture of ethanol and water is a common solvent system for the recrystallization of arylamine hydrochlorides.[5] Dissolve the crude salt in a minimum amount of hot solvent, and allow it to cool slowly to form crystals.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

The following tables summarize the quantitative data for the synthesis of p-anisidine via catalytic hydrogenation.

Table 1: Catalytic Hydrogenation of p-Nitroanisole with Raney-RuNiC Catalyst [3]

| Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) |

| 60 | 1 | 2 | 3.8 | 100 |

| 70 | 1 | 2 | 6.5 | 100 |

| 80 | 1 | 2 | 15.3 | 99.5 |

| 90 | 1 | 2 | 31.4 | 99.2 |

| 100 | 1 | 2 | 67.2 | 99.1 |

| 110 | 1 | 2 | 100 | 98.1 |

| 100 | 1.5 | - | >99 | >99.0 |

Reaction Conditions: 0.65g Raney-RuNiC, 5g p-Nitroanisole, 15mL THF.

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀ClNO | [1] |

| Molecular Weight | 159.61 g/mol | [1] |

| Appearance | Off-white to gray-brown crystalline powder | [1] |

| Melting Point | 216-219 °C | [1] |

| ¹H NMR (CDCl₃) | δ (ppm): 8.77 (d, 1H), 8.08 (d, 1H), 7.38-7.26 (m, 2H), 7.17 (d, 1H), 6.95 (d, 1H), 4.99 (br s, 2H, -NH₂) | [6] |

| ¹³C NMR (CDCl₃) | δ (ppm): 152.9, 150.6, 134.6, 124.5, 124.3, 118.7, 118.6, 117.0, 115.4 | [6] |

Mandatory Visualizations

Experimental Workflow: Béchamp Reduction and Purification

References

An In-depth Technical Guide to the Mechanism of Action of p-Anisidine with Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical interaction between p-anisidine (B42471) and aldehydes. Central to this interaction is the formation of a Schiff base, a reaction that serves as the foundation for the widely used p-Anisidine Value (AnV) assay in determining the secondary oxidation of fats and oils. This document elucidates the acid-catalyzed reaction mechanism, details experimental protocols, presents quantitative data, and explores the broader applications of this chemistry in the realm of drug development and biological research. The information is intended to be a critical resource for researchers in food science, analytical chemistry, and medicinal chemistry.

The Core Reaction: Schiff Base Formation

The fundamental reaction between p-anisidine (4-methoxyaniline) and an aldehyde is a nucleophilic addition-elimination reaction that results in the formation of an imine, commonly referred to as a Schiff base. p-Anisidine, a primary aromatic amine, acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the weakly basic amino group of p-anisidine. The subsequent elimination of a water molecule yields the stable Schiff base product. This product is characterized by a carbon-nitrogen double bond (C=N).

The resulting Schiff base, N-(arylmethylene)-4-methoxyaniline, possesses a conjugated system that absorbs light in the UV-visible region, typically around 350 nm.[1] This chromophoric property is the cornerstone of its use in quantitative analysis.

The Reaction Mechanism

The acid-catalyzed formation of a Schiff base from p-anisidine and an aldehyde proceeds through the following steps:

-

Protonation of the Carbonyl Group: The acid catalyst (e.g., acetic acid) protonates the oxygen atom of the aldehyde's carbonyl group. This protonation increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the p-anisidine's amino group attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate, a carbinolamine.

-

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the carbinolamine, forming a good leaving group (water).

-

Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated imine (iminium ion).

-

Deprotonation: A base (such as water or another molecule of p-anisidine) removes the proton from the nitrogen atom, yielding the final Schiff base product and regenerating the acid catalyst.

Role of p-Anisidine Hydrochloride

In certain analytical applications, this compound is utilized instead of the free base. The hydrochloride salt enhances the solubility of p-anisidine in specific solvent systems. Furthermore, the protonated amino group (-NH3+) of the hydrochloride is less nucleophilic than the free amino group (-NH2). This reduced nucleophilicity can increase the selectivity of the reaction towards more reactive aldehydes, minimizing interference from less reactive carbonyl compounds like ketones.

Quantitative Analysis: The p-Anisidine Value (AnV)

The reaction between p-anisidine and aldehydes is extensively used to determine the p-Anisidine Value (AnV), a measure of secondary lipid oxidation products in fats and oils.[2][3] These secondary oxidation products, primarily α,β-unsaturated aldehydes such as 2-alkenals and 2,4-dienals, are responsible for the rancid flavors and odors in deteriorated fats and oils.[2][3]

The AnV is defined as 100 times the absorbance of a solution resulting from the reaction of 1 gram of fat/oil in 100 mL of a solvent mixture containing p-anisidine, measured in a 1 cm cuvette at 350 nm.[4]

Quantitative Data

The reactivity of p-anisidine varies with the type of aldehyde. Unsaturated aldehydes, particularly those with conjugation between the double bond and the carbonyl group, exhibit a significantly higher molar absorptivity upon forming a Schiff base with p-anisidine compared to saturated aldehydes.[5] This heightened sensitivity makes the AnV test particularly effective for detecting the aldehydes that most significantly contribute to off-flavors.

| Parameter | Aldehyde Type | Value/Observation | Reference |

| Molar Absorptivity | 2,4-Dienals | Highest | [6] |

| 2-Alkenals | Intermediate | [6] | |

| Alkanals | Lowest | [6] | |

| Correlation with AnV | t-2-Octenal | r = 0.92 | [6] |

| t,t-2,4-Decadienal | r = 0.86 | [6] | |

| Hexanal | r = 0.81 | [6] | |

| t-2-Hexenal | r = 0.81 | [6] | |

| t-2-Heptenal | r = 0.71 | [6] | |

| Heptanal | r = 0.66 | [6] | |

| Reaction Yield | 4-formylpyridine | 99.86% | [7][8] |

Experimental Protocols

Determination of p-Anisidine Value (AOCS Official Method Cd 18-90)

This method is the standard procedure for determining the AnV in animal and vegetable fats and oils.

Reagents:

-

Isooctane (B107328) (2,2,4-trimethylpentane): Spectrophotometric grade.

-

Glacial Acetic Acid: Reagent grade.

-

p-Anisidine: Analytical reagent grade, 0.25% (w/v) solution in glacial acetic acid.

Procedure:

-

Sample Preparation: Accurately weigh a suitable amount of the oil or fat sample into a 25 mL volumetric flask and dilute to volume with isooctane.

-

Initial Absorbance (Ab): Measure the absorbance of the sample solution at 350 nm using isooctane as a blank.

-

Reaction: Pipette 5 mL of the sample solution into a test tube and 5 mL of isooctane into a second test tube (for the blank). Add 1 mL of the p-anisidine reagent to each tube, stopper, and shake.

-

Reaction Time: Allow the reaction to proceed for exactly 10 minutes.

-

Final Absorbance (As): Measure the absorbance of the sample solution at 350 nm against the blank solution (isooctane with p-anisidine reagent).

Calculation:

The p-Anisidine Value is calculated using the following formula:

AnV = 25 × (1.2 × As - Ab) / m

Where:

-

As = Absorbance of the sample solution after reaction with p-anisidine.

-

Ab = Absorbance of the sample solution before reaction.

-

m = mass (in grams) of the sample.

Broader Applications in Research and Drug Development

While the AnV test is a primary application, the reaction of p-anisidine with aldehydes has broader implications, particularly for researchers in drug development.

Synthesis of Biologically Active Schiff Bases

Schiff bases derived from p-anisidine and various aldehydes are a class of compounds with significant interest in medicinal chemistry. These compounds have been reported to possess a wide range of biological activities, including:

-

Anticancer Activity: Numerous studies have demonstrated the potential of Schiff bases as anticancer agents.[9][10][11][12][13] Their mechanisms of action are varied and can include the induction of apoptosis, inhibition of cell proliferation, and interaction with DNA.[10] The imine group is often crucial for their biological activity.

-

Antimicrobial and Antifungal Activity: Schiff bases have also been shown to exhibit antibacterial and antifungal properties.

The synthesis of these compounds often follows the general acid-catalyzed condensation reaction, allowing for the creation of diverse molecular libraries for drug screening.

Fluorescent Probes for Aldehyde Detection in Biological Systems

The reaction's ability to form a chromophore is being exploited in the development of fluorescent probes for the detection of aldehydes in living cells and tissues.[14][15] Aldehydes are involved in various physiological and pathological processes, including oxidative stress and cancer. Fluorescent probes that can selectively react with and report the presence of specific aldehydes are valuable tools for studying these processes.

Probes are often designed with a "turn-on" fluorescence mechanism. In its initial state, the probe is non-fluorescent. Upon reaction with an aldehyde to form a Schiff base, a conformational or electronic change occurs, leading to a significant increase in fluorescence.[15] This allows for the sensitive and selective imaging of aldehyde distribution in biological samples.

Conclusion

The reaction of p-anisidine with aldehydes to form Schiff bases is a robust and versatile chemical transformation. Its primary application in the quantitative determination of secondary lipid oxidation products via the p-Anisidine Value test is a critical tool for quality control in the food and oil industries. For researchers in drug development, this fundamental reaction opens avenues for the synthesis of novel therapeutic agents and the design of sophisticated fluorescent probes for investigating the role of aldehydes in biological systems. A thorough understanding of the underlying mechanism, as detailed in this guide, is essential for the effective application and innovation of this important chemical reaction.

References

- 1. p-Anisidine - Wikipedia [en.wikipedia.org]

- 2. cdrfoodlab.com [cdrfoodlab.com]

- 3. qclscientific.com [qclscientific.com]

- 4. p-Anisidine Value [library.aocs.org]

- 5. researchgate.net [researchgate.net]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. Synthesis and Toxicity Test of Schiff Base Compound from 4-Formylpyridine and p¬-Anisidine Using Stirrer Method with Water Solvent | Proceedings of the International Conference on Green Technology [conferences.uin-malang.ac.id]

- 8. researchgate.net [researchgate.net]

- 9. An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review - Presenjit - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 10. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Amino Acid Schiff Bases as Anticancer Agents via Potential Mitochondrial Complex I-Associated Hexokinase Inhibition and Targeting AMP-Protein Kinases/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemical sensors for imaging total cellular aliphatic aldehydes in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Spectroscopic Profile of p-Anisidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-Anisidine hydrochloride, a compound of interest in pharmaceutical and chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The key spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.29 | d | 2H | Ar-H (ortho to -NH₃⁺) |

| 7.03 | d | 2H | Ar-H (ortho to -OCH₃) |

| 3.82 | s | 3H | -OCH₃ |

Solvent: D₂O

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 156.5 | Ar-C (-OCH₃) |

| 123.9 | Ar-C (-NH₃⁺) |

| 123.5 | Ar-CH (ortho to -NH₃⁺) |

| 116.1 | Ar-CH (ortho to -OCH₃) |

| 56.0 | -OCH₃ |

Solvent: D₂O

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3000-2800 | Strong, Broad | N-H stretch (Ammonium salt) |

| 2950-2850 | Medium | C-H stretch (aromatic and methyl) |

| 1610, 1520 | Strong | C=C stretch (aromatic ring) |

| 1250 | Strong | C-O-C stretch (asymmetric) |

| 1030 | Strong | C-O-C stretch (symmetric) |

| 830 | Strong | C-H bend (para-disubstituted aromatic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| 203.2 | Not Reported | Not Specified[1] |

| 234.6 | Not Reported | Not Specified[1] |

| 299.8 | Not Reported | Not Specified[1] |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O). The solution was transferred to a 5 mm NMR tube.

Instrumentation: A standard 400 MHz NMR spectrometer was used for both ¹H and ¹³C NMR analysis.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 16 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Temperature: 298 K

IR Spectroscopy

Sample Preparation: A small amount of crystalline this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory was used.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty ATR crystal was collected prior to sample analysis.

UV-Vis Spectroscopy

Sample Preparation: A stock solution of this compound was prepared in a suitable solvent (e.g., methanol (B129727) or water). This stock solution was then serially diluted to an appropriate concentration to ensure that the absorbance values fell within the linear range of the instrument (typically 0.1-1.0 AU).

Instrumentation: A dual-beam UV-Vis spectrophotometer was used for the analysis.

Acquisition Parameters:

-

Wavelength Range: 200-400 nm

-

Scan Speed: Medium

-

Cuvette: 1 cm path length quartz cuvette.

-

Blank: The corresponding solvent was used as the blank.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures.

References

Solubility Profile of p-Anisidine Hydrochloride: A Technical Guide for Researchers

Introduction

p-Anisidine (B42471) hydrochloride (4-methoxyaniline hydrochloride) is the hydrochloride salt of p-anisidine, an aromatic amine. It serves as a crucial intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in chemical synthesis, purification, and formulation development. This technical guide provides a summary of the available solubility data for p-anisidine hydrochloride in various organic solvents, a detailed experimental protocol for its solubility determination, and a visual representation of the experimental workflow.

Solubility Data

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference(s) |

| Water | Soluble / Insoluble (Conflicting Reports) | [1][2] |

| Ethanol | Soluble | [1] |

| Methanol | Slightly Soluble | |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

For the free base, p-anisidine, it is reported to be soluble in acetone (B3395972) and benzene, and very soluble in ether and ethanol.[3]

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent using the gravimetric method. This method is straightforward and relies on the accurate measurement of mass.

1. Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or magnetic stirrer with a hot plate

-

Temperature probe

-

Sintered glass filter or syringe filter (with appropriate membrane for the solvent)

-

Pre-weighed glass vials with airtight caps

-

Oven or vacuum oven for drying

-

Desiccator

2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatic shaker or on a magnetic stirrer at a constant, recorded temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The equilibration time may need to be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, carefully withdraw a known volume of the supernatant using a pre-heated or ambient temperature syringe.

-

Immediately filter the solution through a sintered glass filter or a syringe filter to remove all undissolved solid particles. It is critical to perform this step quickly to avoid temperature changes that could affect solubility.

-

-

Gravimetric Analysis:

-

Transfer a precisely weighed aliquot of the clear, saturated filtrate into a pre-weighed, dry glass vial.

-

Evaporate the solvent from the vial. This can be done at ambient temperature if the solvent is volatile, or by gentle heating in an oven. For temperature-sensitive compounds or high-boiling point solvents, a vacuum oven at a suitable temperature is recommended.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and to ensure all moisture is removed.

-

Weigh the vial containing the dried this compound residue.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = [(Mass of vial + residue) - (Mass of empty vial)] / [(Mass of vial + filtrate) - (Mass of vial + residue)] * 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

Unveiling the Toxicological Profile and Genotoxic Potential of p-Anisidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Anisidine (B42471) hydrochloride, an aromatic amine intermediate, has garnered scientific scrutiny due to its potential toxicological and genotoxic effects. This technical guide provides a comprehensive overview of its toxicological profile, delving into acute, repeated-dose, and chronic toxicity, as well as its carcinogenic and genotoxic potential. Quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed experimental methodologies for pivotal assays are outlined to provide a clear understanding of the study designs. Furthermore, this guide employs visualizations to illustrate metabolic pathways, experimental workflows, and the weight of evidence for carcinogenicity, offering a multi-faceted understanding of the risks associated with p-anisidine hydrochloride.

Acute and Repeated-Dose Toxicity

p-Anisidine and its hydrochloride salt exhibit moderate acute toxicity. The primary health concerns associated with acute exposure include methemoglobinemia, a condition where the oxygen-carrying capacity of the blood is reduced, leading to symptoms like headache, dizziness, and cyanosis.[1][2][3][4] Chronic exposure has been linked to effects on the blood, such as anemia, and potential damage to the kidneys and spleen.[1][5]

Quantitative Acute Toxicity Data

| Species | Route of Administration | LD50 (mg/kg bw) | Reference |

| Rat | Oral | 1400 | [6] |

| Rat | Dermal | 3200 | [6] |

| Mouse | Oral | 810 - 1410 | [5] |

| Rabbit | Oral | 2900 | [5] |

Repeated-Dose Toxicity Studies

In a 103-week carcinogenicity study conducted by the National Toxicology Program (NTP), Fischer 344 rats were administered this compound in their diet at concentrations of 3000 ppm (150 mg/kg bw/day) or 6000 ppm (300 mg/kg bw/day).[5] B6C3F1 mice were given dietary concentrations of 5000 ppm (750 mg/kg bw/day) or 10000 ppm (1500 mg/kg bw/day).[5] In both species, treatment-related effects included darkened spleens and depression in body weight.[5]

Carcinogenicity

The carcinogenic potential of this compound has been investigated in long-term animal bioassays. The International Agency for Research on Cancer (IARC) has classified p-anisidine as Group 3, "not classifiable as to its carcinogenicity to humans," based on the available evidence.[5][7]

NTP Carcinogenicity Bioassay

A comprehensive bioassay was conducted by the NTP to evaluate the carcinogenicity of this compound in Fischer 344 rats and B6C3F1 mice.[8][9]

Experimental Protocol: NTP Carcinogenicity Bioassay

-

Test Substance: this compound

-

Species and Strain: Fischer 344 rats and B6C3F1 mice.

-

Group Size: 55 male and 55 female animals per dose group, with 55 of each sex and species as controls.

-

Administration Route: In the feed.

-

Dose Levels:

-

Duration: 103 weeks of administration, followed by a 2-3 week observation period for rats and a 2-week observation period for mice.[8][9]

-

Endpoint Analysis: Gross and microscopic examination of major tissues and organs.

Results:

-

Mice: There was no significant positive association between the administration of this compound and the incidence of any tumor in mice of either sex.[8][9]

-

Rats: An increased incidence of preputial gland tumors was observed in low-dose male rats. However, the evidence was considered insufficient to establish the carcinogenicity of this compound in Fischer 344 rats.[8][9]

Weight of Evidence for Carcinogenicity

Genotoxicity

The genotoxic potential of p-anisidine has been evaluated in a variety of in vitro and in vivo assays. While some in vitro studies have shown positive results, in vivo studies have generally been negative. This suggests that while the chemical may have intrinsic genotoxic properties, these may not be expressed in a whole-animal system, or the effects are below the limit of detection of the assays used.

Genotoxicity Study Results

| Assay Type | Test System | Metabolic Activation | Concentration/Dose | Result | Reference |

| In Vitro | |||||

| Ames Test | Salmonella typhimurium | With and without S9 | Not Specified | Negative | [10] |

| DNA Repair Assay | Escherichia coli (K-12 uvrB/recA) | Host-mediated (mice) | 260 or 780 mg/kg bw | Positive | [5] |

| Cell Transformation | BHK21 cells | With S9 | Up to 250 µ g/plate | Negative | [5][10] |

| In Vivo | |||||

| Alkaline Comet Assay | Sprague-Dawley rats | N/A | Up to 500 mg/kg/day | Negative | [5] |

| Bone Marrow Micronucleus Assay | Sprague-Dawley rats | N/A | Up to 500 mg/kg/day | Negative | [5] |

Experimental Protocol: In Vivo Bone Marrow Micronucleus Assay

The in vivo bone marrow micronucleus assay is a key test for assessing the clastogenic (chromosome-breaking) or aneugenic (chromosome loss) potential of a substance.

-

Test Guideline: OECD Test Guideline 474.

-

Species and Strain: Male Sprague-Dawley rats.

-

Group Size: 5 animals per dose group.

-

Administration Route: Typically oral gavage or intraperitoneal injection.

-

Dose Levels: A range of doses up to a maximum tolerated dose, in the case of p-anisidine, up to 500 mg/kg/day.[5]

-

Sampling Time: Bone marrow is typically collected at 24 and 48 hours after a single treatment, or at 24 hours after the final dose in a repeated-dose study.

-

Endpoint Analysis: Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess bone marrow toxicity.

The following diagram illustrates a typical workflow for an in vivo bone marrow micronucleus assay.

Metabolism and Mechanism of Toxicity

The toxicity of p-anisidine is believed to be mediated through its metabolic activation. In vivo, p-anisidine can undergo O-demethylation to form p-aminophenol, a known nephrotoxicant.[5] Another metabolic pathway involves N-methylation.[5] In vitro studies have shown that p-anisidine can be oxidized by peroxidases to a diimine intermediate, which can then be hydrolyzed to a reactive quinone imine.[5] This electrophilic intermediate is capable of covalently binding to cellular macromolecules such as DNA and proteins, which is a plausible mechanism for its observed toxicity and in vitro genotoxicity.[5]

The following diagram illustrates the proposed metabolic activation pathway of p-anisidine leading to the formation of reactive intermediates.

Conclusion

This compound exhibits a toxicological profile characterized by moderate acute toxicity, with methemoglobinemia being a key concern. Repeated exposure can lead to effects on the blood and spleen. While long-term carcinogenicity bioassays in rodents did not provide sufficient evidence to classify it as a carcinogen, some in vitro genotoxicity assays have yielded positive results. The proposed mechanism of toxicity involves metabolic activation to a reactive quinone imine intermediate that can bind to cellular macromolecules. A comprehensive understanding of its toxicological properties is crucial for risk assessment and the implementation of appropriate safety measures in occupational and environmental settings.

References

- 1. nj.gov [nj.gov]

- 2. p-Anisidine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. ICSC 0971 - p-ANISIDINE [inchem.org]

- 4. p-Anisidine: Natural Occurrence and Application in Chemical Detection_Chemicalbook [chemicalbook.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. monographs.iarc.who.int [monographs.iarc.who.int]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Abstract for TR-116 [ntp.niehs.nih.gov]

- 10. ortho- and para-Anisidine and their Hydrochlorides (IARC Summary & Evaluation, Volume 27, 1982) [inchem.org]

Unveiling New Frontiers: A Technical Guide to the Novel Applications of p-Anisidine Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Anisidine, a versatile aromatic amine, and its hydrochloride derivatives have long been recognized as crucial intermediates in the synthesis of dyes and pharmaceuticals.[1][2] Recent advancements in medicinal chemistry, however, have illuminated the therapeutic potential of these derivatives, extending their applications beyond their traditional roles. This technical guide provides an in-depth exploration of the burgeoning applications of p-Anisidine hydrochloride derivatives, with a particular focus on their anticancer and antimicrobial properties. We present a compilation of quantitative data from recent studies, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to empower researchers in their pursuit of novel therapeutic agents.

Introduction: The Evolving Landscape of p-Anisidine Derivatives

p-Anisidine (4-methoxyaniline) is an organic compound characterized by an aniline (B41778) ring substituted with a methoxy (B1213986) group at the para position.[1][3] Its hydrochloride salt is formed by the reaction of the basic amine with hydrochloric acid.[4] While historically utilized as a precursor in the synthesis of larger molecules, such as the anti-inflammatory drug Bucillamine and the urinary tract analgesic Phenazopyridine, a growing body of evidence now supports the intrinsic biological activity of various p-Anisidine derivatives.[1][2] This has spurred a new wave of research into their potential as standalone therapeutic agents, particularly in the fields of oncology and infectious diseases.

The core structure of p-Anisidine provides a versatile scaffold for the synthesis of a wide array of derivatives, most notably Schiff bases and azetidinones. These modifications have been shown to significantly enhance the biological activity of the parent compound, leading to the discovery of novel anticancer and antimicrobial agents.

Anticancer Applications of p-Anisidine Derivatives

Recent in vitro studies have highlighted the cytotoxic potential of p-Anisidine derivatives against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, a form of programmed cell death that is often dysregulated in cancer.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various p-Anisidine derivatives against different cancer cell lines. This data provides a quantitative measure of their cytotoxic potency.

| Derivative Type | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Schiff Base | 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol | HeLa (Cervical), MCF-7 (Breast) | Not specified, but shown to be active in the micromolar range. | [5] |

| Hydantoin Schiff Base | Derivative 24 | HCT-116 (Colon), HePG-2 (Liver), MCF-7 (Breast) | 12.83 ± 0.9, 9.07 ± 0.8, 4.92 ± 0.3 | [6] |

| Phenolic Schiff Base | Compound 8 | 59 human cancer cell lines | Average GI50 of 0.501 µM | [7] |

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Potential Signaling Pathways in Anticancer Activity

While the precise molecular targets of most p-Anisidine derivatives are still under investigation, their ability to induce apoptosis suggests potential interaction with key signaling pathways that regulate cell survival and death. The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation and survival and is often hyperactivated in cancer.[5] Inhibition of this pathway is a common mechanism for anticancer drugs.

Another crucial process is the apoptotic signaling cascade, which can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of caspases, which are the executioners of apoptosis.

// Node Definitions GF [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PTEN [label="PTEN", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges GF -> RTK [color="#202124"]; RTK -> PI3K [color="#202124"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#202124"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1 [color="#202124"]; PDK1 -> Akt [label=" activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; Akt -> mTORC1 [label=" activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; mTORC1 -> Proliferation [color="#202124"]; PTEN -> PIP3 [arrowhead=tee, label=" inhibits", fontsize=8, fontcolor="#5F6368", color="#202124"];

// Invisible edges for layout {rank=same; GF} {rank=same; RTK} {rank=same; PI3K; PTEN} {rank=same; PIP2; PIP3} {rank=same; PDK1} {rank=same; Akt} {rank=same; mTORC1} {rank=same; Proliferation} } .dot Figure 1: The PI3K/Akt/mTOR Signaling Pathway.

// Node Definitions Extrinsic [label="Extrinsic Stimuli\n(e.g., FasL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DeathReceptor [label="Death Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase8 [label="Caspase-8", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intrinsic [label="Intrinsic Stimuli\n(e.g., DNA damage)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CytochromeC [label="Cytochrome c", fillcolor="#FBBC05", fontcolor="#202124"]; Apaf1 [label="Apaf-1", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase9 [label="Caspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3\n(Executioner)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl-2\n(Anti-apoptotic)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Extrinsic -> DeathReceptor [color="#202124"]; DeathReceptor -> Caspase8 [label=" activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; Caspase8 -> Caspase3 [color="#202124"]; Intrinsic -> Mitochondrion [color="#202124"]; Mitochondrion -> CytochromeC [label=" releases", fontsize=8, fontcolor="#5F6368", color="#202124"]; CytochromeC -> Apaf1 [style=invis]; Apaf1 -> Caspase9 [label=" activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; Caspase9 -> Caspase3 [color="#202124"]; Caspase3 -> Apoptosis [color="#202124"]; Bcl2 -> Mitochondrion [arrowhead=tee, label=" inhibits", fontsize=8, fontcolor="#5F6368", color="#202124"];

// Invisible edges for layout {rank=same; Extrinsic; Intrinsic} {rank=same; DeathReceptor; Bcl2} {rank=same; Caspase8; Mitochondrion} {rank=same; CytochromeC; Apaf1} {rank=same; Caspase9} {rank=same; Caspase3} {rank=same; Apoptosis} } .dot Figure 2: Overview of Apoptotic Signaling Pathways.

Antimicrobial Applications of p-Anisidine Derivatives

In an era of increasing antimicrobial resistance, the discovery of new classes of antimicrobial agents is of paramount importance. p-Anisidine derivatives, particularly Schiff bases and their metal complexes, have demonstrated promising activity against a range of bacterial and fungal pathogens.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the antimicrobial activity of various p-Anisidine derivatives, presented as the diameter of the zone of inhibition and the minimum inhibitory concentration (MIC).

| Derivative Type | Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Schiff Base Metal Complex | [Cu(ANSAP)Cl2] | Xanthomonas sp. | 22 | Not Reported | [1] |

| Schiff Base Metal Complex | [Cu(ANSAP)Cl2] | Staphylococcus aureus | 18 | Not Reported | [1] |

| Schiff Base | Ligand (L) | Escherichia coli | Not Reported | >200 | [2] |

| Schiff Base Ni(II) Complex | L-Ni | Escherichia coli | Not Reported | 50 | [2] |

| Schiff Base Co(II) Complex | L-Co | Escherichia coli | Not Reported | 25 | [2] |

| Schiff Base | Ligand | Staphylococcus aureus | Not Reported | >200 | [2] |

| Schiff Base Ni(II) Complex | L-Ni | Staphylococcus aureus | Not Reported | 100 | [2] |

| Schiff Base Co(II) Complex | L-Co | Staphylococcus aureus | Not Reported | 50 | [2] |

Note: The activity of Schiff base metal complexes is often greater than that of the free ligand, suggesting that chelation enhances the antimicrobial properties.[8]

Experimental Protocols

To facilitate further research in this area, we provide detailed protocols for the synthesis of a representative p-Anisidine derivative and for key biological assays.

Synthesis of a p-Anisidine Schiff Base Derivative

This protocol describes the synthesis of a Schiff base from p-Anisidine and a substituted benzaldehyde (B42025).

// Node Definitions Start [label="p-Anisidine +\nSubstituted Benzaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Reflux in Ethanol (B145695)\nwith catalytic acid", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Isolation [label="Cooling &\nFiltration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Recrystallization\nfrom Ethanol", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Schiff Base\nProduct", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Reaction [color="#202124"]; Reaction -> Isolation [color="#202124"]; Isolation -> Purification [color="#202124"]; Purification -> Product [color="#202124"]; } .dot Figure 3: General Workflow for Schiff Base Synthesis.

Materials:

-

p-Anisidine

-

Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve equimolar amounts of p-Anisidine and the substituted benzaldehyde in ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, with continuous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Collect the precipitated product by vacuum filtration.

-

Wash the product with cold ethanol to remove any unreacted starting materials.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

-

Dry the purified Schiff base product in a desiccator.

-

Characterize the final product using techniques such as melting point determination, FT-IR, and NMR spectroscopy.

MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound derivative stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the this compound derivative in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

This compound derivative stock solution

-

96-well microplates

-

Inoculating loop or sterile swabs

Procedure:

-

Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10^5 CFU/mL.

-

Prepare a two-fold serial dilution of the this compound derivative in the appropriate broth directly in a 96-well plate.

-

Inoculate each well with the microbial suspension. Include a positive control (microbe and broth) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions and Conclusion

The exploration of this compound derivatives as therapeutic agents is a promising and rapidly evolving field. The existing data clearly demonstrates their potential as anticancer and antimicrobial agents. However, further research is necessary to fully elucidate their mechanisms of action, identify specific molecular targets, and optimize their pharmacological properties.

Future studies should focus on:

-

Mechanism of Action Studies: Investigating the precise signaling pathways modulated by these derivatives to understand how they induce apoptosis and inhibit microbial growth.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a wider range of derivatives to identify the key structural features responsible for their biological activity.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the most promising derivatives in animal models to assess their therapeutic efficacy and safety profiles.

-

Formulation Development: Developing suitable formulations to enhance the bioavailability and targeted delivery of these compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. researchhub.com [researchhub.com]

- 3. p-Anisidine - Wikipedia [en.wikipedia.org]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Theoretical Insights into the Reactivity of p-Anisidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the reactivity of p-Anisidine hydrochloride. By leveraging computational chemistry, this document explores the electronic structure, reactivity descriptors, and potential reaction pathways of this compound, offering valuable insights for its application in research and drug development.

Introduction to this compound

p-Anisidine, chemically known as 4-methoxyaniline, is an aromatic amine widely used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.[1][2] Its hydrochloride salt, this compound, is often utilized in analytical chemistry and organic synthesis. The protonation of the amino group in the hydrochloride form significantly alters the electronic properties and reactivity of the aromatic ring compared to the free base.[3] Understanding these changes from a theoretical perspective is crucial for predicting its behavior in chemical reactions and biological systems.

Computational Methodology

The theoretical data presented in this guide are based on Density Functional Theory (DFT) calculations, a robust method for investigating the electronic structure of molecules.[4][5]

Experimental Protocols

Software: DFT calculations are typically performed using software packages such as Gaussian, ORCA, or GAMESS.[6]

Functional and Basis Set: A common and effective combination for molecules of this nature is the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for geometry optimization, vibrational frequency calculations, and electronic property analysis.[4][6]

Methodology:

-

Geometry Optimization: The molecular geometry of this compound is optimized to locate the lowest energy conformation on the potential energy surface.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (absence of imaginary frequencies) and to allow for the theoretical prediction of its infrared (IR) spectrum.[6]

-

Electronic Property Calculation: Further calculations are performed to determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and to generate the Molecular Electrostatic Potential (MEP) map.[7] Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis).[6]

Theoretical Reactivity Analysis

The reactivity of this compound is governed by its electronic structure, which is significantly influenced by the protonated amino group (-NH3+). This group acts as a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are key indicators of a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability.[8]

| Parameter | Representative Calculated Value (Anilinium Ion) |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 8.0 eV |

The large HOMO-LUMO gap suggests that this compound is a relatively stable molecule. The electron density in the HOMO is expected to be localized primarily on the aromatic ring, while the LUMO is likely distributed over the entire molecule, including the anilinium group.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack.[9] For this compound, the MEP would show a region of high positive potential (blue) around the -NH3+ group, indicating its electrophilic nature and its role in directing nucleophilic attack. The region around the methoxy (B1213986) group and the aromatic ring would exhibit a less positive or even slightly negative potential (green to yellow), making them potential sites for interaction with electrophiles, although the overall ring deactivation must be considered.

Key Reaction Pathways

This compound, despite the deactivating effect of the anilinium group, can participate in several important reactions. The following diagrams illustrate the logical workflow for computational studies and key reaction mechanisms.

Caption: A logical workflow for the computational study of this compound.

Schiff Base Formation

A characteristic reaction of primary amines is the formation of Schiff bases (imines) upon reaction with aldehydes or ketones.[3][10] While the nucleophilicity of the amino group in this compound is reduced due to protonation, the reaction can still proceed, often under conditions that facilitate deprotonation to the more reactive free amine.

Caption: A simplified mechanism for the formation of a Schiff base from p-Anisidine.

Oxidation of p-Anisidine

p-Anisidine can undergo oxidation to form various products, including colored polymeric materials. The reaction often proceeds via the formation of radical cations. In an acidic medium, the anilinium ion is less susceptible to oxidation than the free amine. However, under strong oxidizing conditions, reactions can occur.

References

- 1. researchgate.net [researchgate.net]

- 2. p-Anisidine - Wikipedia [en.wikipedia.org]

- 3. crystal-filtration.com [crystal-filtration.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Standard Operating Procedure for p-Anisidine Value (p-AV) Determination: A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

The p-Anisidine (B42471) Value (p-AV) is a critical parameter used to assess the quality and oxidative stability of fats and oils. It quantifies the amount of secondary oxidation products, primarily aldehydes (such as 2-alkenals and 2,4-dienals), which are responsible for the rancid flavors and odors in lipids.[1][2][3] This analysis is particularly important for researchers, scientists, and professionals in the drug development industry where lipid-based formulations are utilized, as the stability of these excipients can directly impact the efficacy and safety of the final product. This document provides detailed application notes and protocols based on internationally recognized standards such as AOCS Official Method Cd 18-90 and ISO 6885.[4][5][6][7][8][9]

Principle of the Method

The determination of the p-Anisidine Value is based on the reaction of aldehydes present in a sample of fat or oil with a solution of p-anisidine in a solvent.[1][4][5][6][8] This reaction forms a yellowish Schiff base, which absorbs light at a specific wavelength. The intensity of the color, measured spectrophotometrically at 350 nm, is proportional to the amount of aldehydes present. The p-AV is conventionally defined as 100 times the optical density of a solution resulting from 1 gram of the oil in 100 mL of a solvent and reagent mixture.[1][7]

Chemical Reaction

The underlying chemical reaction involves the nucleophilic addition of the amino group of p-anisidine to the carbonyl group of the aldehyde, followed by the elimination of a water molecule to form a Schiff base (an imine).[10]

-

p-Anisidine (4-methoxybenzenamine) + Aldehyde (R-CHO) → Schiff base (R-CH=N-Ar) + H₂O [10]

Where 'R' represents an alkyl or alkenyl group from the secondary oxidation products, and 'Ar' is the p-methoxyphenyl group from p-anisidine.[10]

Application Notes

The p-AV is a measure of the secondary oxidation of fats and oils.[3][11] Primary oxidation products, such as peroxides, are unstable and decompose to form more stable secondary oxidation products, including aldehydes, ketones, and other carbonyl compounds.[2][12] Therefore, the p-AV provides a historical picture of the oxidative state of an oil, complementing the Peroxide Value (PV) which measures primary oxidation. A high p-AV indicates that the oil has undergone significant oxidation and may have developed off-flavors and odors.

This method is applicable to all animal and vegetable fats and oils.[1][9] However, it is not suitable for milk fats or lecithin.[11]

Experimental Protocols

The following protocol is a synthesized standard operating procedure based on AOCS Official Method Cd 18-90 and ISO 6885.

Apparatus

-

Spectrophotometer suitable for measurements at 350 nm.

-

Matched glass cuvettes with a 1.00 cm path length.

-

Volumetric flasks, 25 mL, Class A.

-

Pipettes, 1 mL and 5 mL, Class A, or calibrated automatic pipettes.

-

Test tubes with ground-glass stoppers or PTFE-lined screw caps, minimum 10 mL capacity.[9]

Reagents

-

Isooctane (B107328) (2,2,4-trimethylpentane): Analytical reagent grade, with an absorbance not exceeding 0.01 against water in the range of 300 nm to 380 nm.[4][5][6][8]

-

Glacial Acetic Acid: Analytical reagent grade.

-

p-Anisidine (4-methoxyaniline): Analytical reagent grade, cream-colored crystals.[4][5][6][8] Caution: p-Anisidine is toxic and should be handled with care to avoid skin contact.[4][5][6][8]

-

Storage and Purification: Store p-anisidine in a dark bottle at 0-4°C.[4][7][8] If the crystals are discolored (grey or pink), they must be purified.[4][7][8] To purify, dissolve 4 g of p-anisidine in 100 mL of water at 75°C, add 0.5 g of sodium sulfite (B76179) and 2 g of activated charcoal, stir for 5 minutes, and filter.[4][8] Cool the filtrate to 0°C for at least 4 hours, filter off the crystals, wash with a small amount of cold water, and dry in a vacuum desiccator.[4][8]

-

-

p-Anisidine Reagent (0.25% w/v in glacial acetic acid): Dissolve 0.250 g of p-anisidine in glacial acetic acid in a 100 mL volumetric flask and dilute to the mark with the same solvent. This reagent should be prepared fresh daily and stored in the dark.[7] Discard if the absorbance of the reagent measured against isooctane is greater than 0.200.[7]

Sample Preparation

The test sample should be clear and dry. If necessary, filter the sample through a suitable filter paper. For solid fats, melt them at a temperature not exceeding 60-70°C and then filter.

Experimental Workflow

Detailed Procedure

-

Sample Solution Preparation: Accurately weigh between 0.5 g and 4.0 g of the prepared oil or fat sample into a 25 mL volumetric flask.[9] Dissolve the sample in isooctane and dilute to the mark with the same solvent. The sample weight should be chosen based on the expected p-AV to ensure the absorbance reading falls within the linear range of the spectrophotometer.

-

Measurement of Absorbance before Reaction (Ab): Measure the absorbance of the sample solution at 350 nm using the spectrophotometer, with isooctane in the reference cuvette. This is the absorbance of the fat solution (Ab).[9]

-

Reaction with p-Anisidine:

-

Pipette exactly 5 mL of the sample solution into a test tube.

-

Pipette exactly 5 mL of isooctane into a second test tube to serve as the blank.

-

Using a clean, dry pipette, add exactly 1 mL of the p-anisidine reagent to both test tubes.

-

-

Incubation: Stopper the test tubes, shake them gently to mix the contents, and keep them in the dark at room temperature for exactly 10 minutes.[7]

-

Measurement of Absorbance after Reaction (As): After the 10-minute reaction time, measure the absorbance of the solution from the first test tube (containing the sample) at 350 nm, using the solution from the second test tube (the blank) in the reference cuvette. This is the absorbance of the reacted solution (As).[9]

Calculation

The p-Anisidine Value (p-AV) is calculated using the following formula:

p-AV = 25 × (1.2 × As - Ab) / m

Where:

-

25 is the volume of the volumetric flask in mL.

-

1.2 is a correction factor for the dilution of the test solution with the reagent.

-

As is the absorbance of the sample solution after reaction with the p-anisidine reagent.

-

Ab is the absorbance of the sample solution before the reaction.

-

m is the mass of the sample in grams.

The result is reported to one decimal place.[4]

Data Presentation: Typical p-Anisidine Values

The acceptable limits for p-AV can vary depending on the type of oil and its intended application. Lower values generally indicate better quality and freshness.

| Oil/Fat Type | Typical/Maximum p-AV | Reference |

| Refined Vegetable Oils | < 10 | [2][3][12] |

| Fish Oils | < 20 (GOED Monograph) | [13] |

| Fish Oils (General) | < 30 | [2][3][12] |

| Frying Oils | Increases with use | [12] |

Note: These values are for guidance only and specific product specifications should be consulted.

Signaling Pathway and Logical Relationships

The determination of p-AV is part of a broader assessment of lipid oxidation, which proceeds through a series of chemical reactions. The following diagram illustrates the relationship between primary and secondary oxidation products and the role of p-AV and Peroxide Value (PV) in their measurement.

The p-Anisidine Value determination is a fundamental and widely accepted method for assessing the secondary oxidation status of fats and oils. By following a standardized protocol, researchers and professionals in drug development can ensure the quality and stability of lipid-based materials, which is crucial for product integrity and performance. The combination of p-AV with other quality parameters like the Peroxide Value provides a comprehensive overview of the oxidative history and shelf-life of fats and oils.

References

- 1. p-Anisidine Value [library.aocs.org]

- 2. qclscientific.com [qclscientific.com]

- 3. cdrfoodlab.com [cdrfoodlab.com]

- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 5. intertekinform.com [intertekinform.com]

- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 7. chinaoils.cn [chinaoils.cn]

- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]